N-(1,3-benzodioxol-5-yl)-2-(9H-purin-6-ylsulfanyl)acetamide
Description
N-(1,3-Benzodioxol-5-yl)-2-(9H-purin-6-ylsulfanyl)acetamide is a synthetic acetamide derivative characterized by two key structural motifs:
- A 9H-purin-6-ylsulfanyl moiety linked via a thioether bond, enabling interactions with purine-binding biological targets (e.g., kinases, adenosine receptors).
Properties
Molecular Formula |
C14H11N5O3S |
|---|---|
Molecular Weight |
329.34 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C14H11N5O3S/c20-11(19-8-1-2-9-10(3-8)22-7-21-9)4-23-14-12-13(16-5-15-12)17-6-18-14/h1-3,5-6H,4,7H2,(H,19,20)(H,15,16,17,18) |
InChI Key |
SCFPFUSLDYVZEW-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues from Patent Literature ()
The European Patent EP3348550A1 describes benzothiazole-based acetamides, including:
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
Key Differences :
Acetamide Derivatives with Complex Stereochemistry ()
Pharmacopeial Forum (2017) lists compounds such as:
- N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
- N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide
Key Differences :
Benzodioxol-Containing Analog ()
2-{[6-(1,3-Benzodioxol-5-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide (CAS 488137-40-2) shares the benzodioxol moiety but differs in other regions:
Key Differences :
- The chloro and methyl groups increase lipophilicity, possibly improving membrane permeability but risking hepatotoxicity .
Research Implications and Hypothetical Activity
- Target Selectivity : The purine-thioether group in the target compound may confer affinity for ATP-binding sites in kinases, unlike benzothiazole or pyridine analogs.
- Solubility vs. Bioavailability : The benzodioxol group balances lipophilicity better than trifluoromethyl () or chloro-methyl () substituents.
- Synthetic Feasibility : The target compound’s lack of stereocenters (vs. ) simplifies manufacturing but may require optimization for potency.
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